molecular formula C20H23ClN2 B12741102 4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride CAS No. 73297-05-9

4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride

Cat. No.: B12741102
CAS No.: 73297-05-9
M. Wt: 326.9 g/mol
InChI Key: ODQMIWSZTRDUPQ-UHFFFAOYSA-N
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Description

4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a trimethylindolium moiety linked to a methylated aniline group via an ethenyl bridge. The chloride ion serves as a counterion to balance the charge of the indolium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indolium Salt: The starting material, 1,3,3-trimethylindole, is reacted with an alkylating agent such as methyl iodide to form 1,3,3-trimethylindolium iodide.

    Coupling Reaction: The indolium salt is then coupled with 4-methylaniline in the presence of a base, such as sodium hydride, to form the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinonoid structures.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Indoline derivatives.

    Substitution: Alkylated or acylated aniline derivatives.

Scientific Research Applications

4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can interact with cellular proteins, inhibiting their function and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-2,3,3-trimethylindolium iodide
  • 2,3,3-trimethylindolenine
  • 1,3,3-trimethyl-2-methyleneindoline

Uniqueness

4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable cationic species and its reactivity in various chemical reactions make it a valuable compound in research and industrial applications.

Properties

CAS No.

73297-05-9

Molecular Formula

C20H23ClN2

Molecular Weight

326.9 g/mol

IUPAC Name

4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride

InChI

InChI=1S/C20H22N2.ClH/c1-15-9-11-16(12-10-15)21-14-13-19-20(2,3)17-7-5-6-8-18(17)22(19)4;/h5-14H,1-4H3;1H

InChI Key

ODQMIWSZTRDUPQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]

Canonical SMILES

CC1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]

Origin of Product

United States

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